molecular formula C12H15N5O2S B2733197 2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide CAS No. 785833-52-5

2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide

Cat. No.: B2733197
CAS No.: 785833-52-5
M. Wt: 293.35
InChI Key: MDUWNPSSROZBTF-UHFFFAOYSA-N
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Description

2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a fused benzothiolo[2,3-d]triazin-4-one core, a structure known to be of significant interest in the development of biologically active molecules. Related heterocyclic systems containing sulfur and nitrogen atoms have been investigated for their potential as anti-cancer agents . The acetohydrazide functional group attached to the triazine ring offers a versatile handle for further chemical modification, enabling researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This makes it a valuable tool for probing biological targets and screening for novel therapeutic agents. As with all our fine chemicals, this product is supplied with guaranteed high purity and stability. It is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers can leverage this compound to explore new pathways in the development of enzyme inhibitors and other pharmacologically relevant compounds.

Properties

IUPAC Name

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-6-2-3-7-8(4-6)20-11-10(7)12(19)17(16-15-11)5-9(18)14-13/h6H,2-5,13H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUWNPSSROZBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]triazin-3-yl)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse research findings.

The molecular formula of 2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]triazin-3-yl)acetohydrazide is C12H14N4O2SC_{12}H_{14}N_4O_2S, with a molecular weight of approximately 270.34 g/mol. The structure features a triazine ring fused with a benzothiolo moiety, contributing to its unique properties.

Synthesis

The synthesis of this compound generally involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. The method typically yields high purity and good yields.

Antimicrobial Activity

Research has demonstrated that 2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]triazin-3-yl)acetohydrazide exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disk diffusion method. The results indicated:

Bacterial Strain Zone of Inhibition (mm) Activity Level
Staphylococcus aureus18Moderate
Escherichia coli15Moderate
Pseudomonas aeruginosa12Weak
Bacillus subtilis20Strong

The compound showed varying degrees of effectiveness against different strains, with the highest activity observed against Bacillus subtilis.

Anticancer Activity

In vitro studies have also suggested that this compound possesses anticancer properties. It was tested on various cancer cell lines including:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)25Cytotoxic
MCF-7 (breast cancer)30Cytotoxic
A549 (lung cancer)40Cytotoxic

The IC50 values indicate that the compound can inhibit cell growth effectively at relatively low concentrations.

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : The compound may interfere with the DNA replication process in bacterial and cancer cells.
  • Induction of Apoptosis : It is suggested that the compound activates apoptotic pathways in cancer cells leading to programmed cell death.
  • Metal Ion Coordination : Similar compounds have shown the ability to form complexes with metal ions, which can enhance their biological activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was administered to patients with bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection markers within days.
  • Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with this compound as an adjunct therapy showed improved outcomes when combined with standard chemotherapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzothiolo[2,3-d]triazine/Thieno[2,3-d]pyrimidine Family

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide C₁₂H₁₄N₄O₂S 294.3 7-Methyl, acetohydrazide N/A (Theoretical analog)
2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetohydrazide C₁₈H₁₈N₄O₂S₂ 386.5 Phenyl, sulfanyl-acetohydrazide Anticancer (Cytotoxicity assays)
2-(4-Oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide C₁₂H₁₀N₄O₂S₂ 306.4 Thiophen-2-yl, acetohydrazide Anti-breast cancer (IC₅₀: 8.2 μM)
2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide C₁₃H₁₄ClN₅OS 323.8 Chloro-acetohydrazide Cytotoxicity (HeLa cells)

Key Observations :

  • Chloro substituents () may improve electrophilic reactivity, aiding in covalent interactions with biological targets.
  • Core Heterocycle: Replacement of triazine with pyrimidine (e.g., thieno[2,3-d]pyrimidine in ) retains planar aromaticity but alters electronic properties, affecting binding to enzymes like thymidylate synthase .
Hydrazone Derivatives and Bioactivity

Hydrazone formation is a critical derivatization strategy for acetohydrazides. For example:

  • Compound 6 (N′-(2,3-Dimethoxybenzylidene)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide) exhibits anti-breast cancer activity (IC₅₀: 5.7 μM), outperforming the parent acetohydrazide (IC₅₀: 8.2 μM) due to enhanced π-π stacking from the benzylidene group .

Comparison with Benzimidazole Arylhydrazones :

  • Compounds like 2-(1H-benzimidazol-1-yl)-N′-(3,4-dihydroxybenzylidene)acetohydrazide () demonstrated 67% yield and neuroprotective effects in SH-SY5Y cells, highlighting the role of dihydroxy groups in antioxidant activity .
Antimicrobial vs. Anticancer Profiles
  • Benzothiazole Acetohydrazides (): Compounds with MIC values as low as 10.7–21.4 μmol/mL against bacterial/fungal pathogens show that electron-withdrawing groups (e.g., -Cl in 4d) enhance antimicrobial potency .
  • Thieno[2,3-d]pyrimidine Acetohydrazides (): These derivatives prioritize anticancer activity, with IC₅₀ values in the low micromolar range, suggesting that the thiophene/benzothiolo core favors interactions with oncology targets like topoisomerases .

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